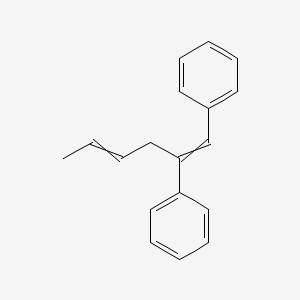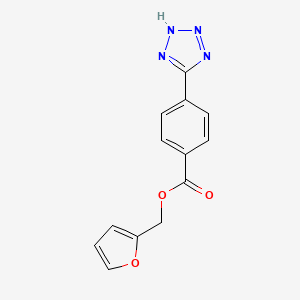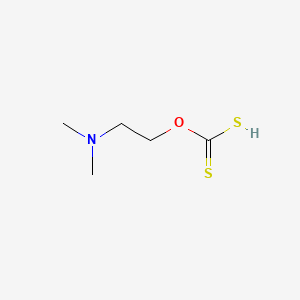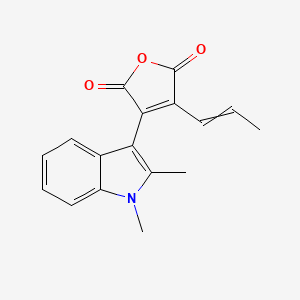![molecular formula C14H9Cl2FO2 B12525580 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde CAS No. 819076-69-2](/img/structure/B12525580.png)
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The reaction conditions often include the use of solvents like methanol or ethanol, and the process may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using advanced chemical reactors. The process is designed to ensure high purity and yield, with careful control of reaction parameters to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-4-fluorophenyl methyl carbonate
- 2-Chloro-4-fluorophenol
Uniqueness
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties
Propriétés
Numéro CAS |
819076-69-2 |
|---|---|
Formule moléculaire |
C14H9Cl2FO2 |
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-2-1-3-14(17)11(12)8-19-10-5-4-9(7-18)13(16)6-10/h1-7H,8H2 |
Clé InChI |
DSJDKTJLTJUUSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)







![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)

